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molecular formula C9H16O3 B8710529 4-(2-Methoxyethoxy)cyclohexanone CAS No. 107025-45-6

4-(2-Methoxyethoxy)cyclohexanone

Cat. No. B8710529
M. Wt: 172.22 g/mol
InChI Key: PGZFKQFDWMMARL-UHFFFAOYSA-N
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Patent
US08426443B2

Procedure details

8-{[2-(Methyloxy)ethyl]oxy}-1,4-dioxaspiro[4.5]decane (D60) (1.6 g, 7 mmol), was dissolved in 20 mL of THF and HCl (25 eq., 5M, 35 mL) was added at Rt. The mixture was stirred at Rt for 5 hr. THF was then evaporated and the aqueous was extracted with dichloromethane (2×). Organics were washed once with water, dried over Na2SO4, filtered and the solvent was evaporated to afford the title compound, 1.3 g, complete conversion as a pale yellow oil.
Name
8-{[2-(Methyloxy)ethyl]oxy}-1,4-dioxaspiro[4.5]decane
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][CH:6]1[CH2:15][CH2:14][C:9]2(OCC[O:10]2)[CH2:8][CH2:7]1.Cl>C1COCC1>[CH3:1][O:2][CH2:3][CH2:4][O:5][CH:6]1[CH2:15][CH2:14][C:9](=[O:10])[CH2:8][CH2:7]1

Inputs

Step One
Name
8-{[2-(Methyloxy)ethyl]oxy}-1,4-dioxaspiro[4.5]decane
Quantity
1.6 g
Type
reactant
Smiles
COCCOC1CCC2(OCCO2)CC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at Rt for 5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
THF was then evaporated
EXTRACTION
Type
EXTRACTION
Details
the aqueous was extracted with dichloromethane (2×)
WASH
Type
WASH
Details
Organics were washed once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COCCOC1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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